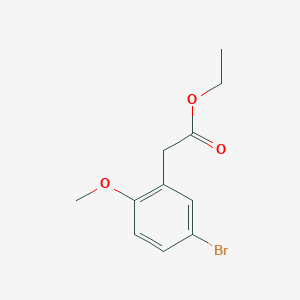

Ethyl (5-bromo-2-methoxyphenyl)acetate

Description

Ethyl (5-bromo-2-methoxyphenyl)acetate is an organobromine compound featuring an ethyl ester group attached to a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and catalytic transformations, making it valuable for constructing bioactive molecules such as α-arylglycine derivatives .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-2-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

XBAGAMKDOKZRLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Halogen Substitutions

- Ethyl 2-(5-chloro-2-methoxyphenyl)acetate (CAS 1050481-79-2): Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and alters reactivity. Chlorine’s lower electronegativity may decrease oxidative stability compared to bromine. Safety data indicate similar handling precautions (e.g., inhalation risks) .

- Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate (CAS 668969-67-3): The addition of a fluorine atom and hydroxyl group increases polarity, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may stabilize the aromatic ring against electrophilic attacks .

Functional Group Modifications

- Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate (CAS 428477-60-5): The formyl group at the 4-position introduces a reactive aldehyde moiety, enabling condensation reactions. This contrasts with the parent compound’s ester-dominated reactivity .

- Ethyl 2-(5-bromo-2-methoxyphenoxy)acetate: Replacing the acetoxy group with an ether linkage (-O-) reduces ester hydrolysis susceptibility, improving stability under basic conditions .

Physical and Crystallographic Properties

- Crystallographic Insights :

- Benzofuran derivatives (e.g., ) exhibit π–π stacking (3.814 Å) and C–H···O hydrogen bonds, enhancing crystal packing stability. In contrast, simpler phenylacetates may rely on weaker van der Waals interactions .

- Bromine’s polarizability facilitates halogen bonding (e.g., Br⋯S interaction: 3.48 Å in ), influencing solubility and melting behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.